Cefepime, E-

説明

Cefepime is a fourth-generation cephalosporin antibiotic used to treat bacterial infections in many different parts of the body. It belongs to the class of medicines known as cephalosporin antibiotics. It works by killing bacteria or preventing their growth .

Synthesis Analysis

A new and efficient way to modify the thiazole ring of the cefepime molecule has been proposed and experimentally verified. The developed organic synthesis routes allow for the coupling of the appropriate complexing ligand of the gallium-68 radionuclide with cefepime .Molecular Structure Analysis

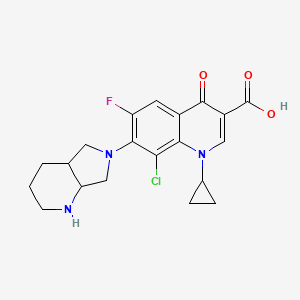

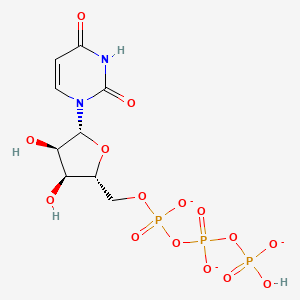

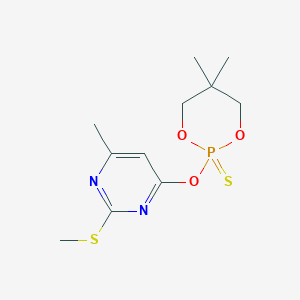

Cefepime’s chemical structure is displayed in Figure 1. The basic cephem ring at position 7 is modified chemically to increase the cephalosporins’ stability against β-lactamase enzymes . The molecular weight of Cefepime is 571.5 g, and its molecular formula is C I9 H 25 N 6 O 5 S 2 .Chemical Reactions Analysis

Cefepime is generally administered as an infusion over 30–60 min or as a prolonged infusion with infusion times from 3 h to continuous administration. About 85% of the dose is excreted unchanged in the urine, with an elimination half-life of 2–2.3 h .Physical And Chemical Properties Analysis

Cefepime is one of the fourth generations of cephalosporins and is distinguished from others in that it can kill both positive and negative bacteria. It has adequate β-lactamase stability but with a low affinity for extended spectrum .科学的研究の応用

Treatment of Multi-Drug-Resistant (MDR) Gram-Negative Bacterial Infections

Cefepime/Enmetazobactam, an intravenous antibacterial fixed-dose combination of a 4th generation cephalosporin and an extended-spectrum β-lactamase (ESBL) inhibitor, is being developed for the treatment of infections caused by multi-drug-resistant (MDR) Gram-negative bacteria .

Treatment of Complicated Urinary Tract Infections (cUTI)

In February 2024, cefepime/enmetazobactam was approved in the USA for use in adults with complicated urinary tract infections (cUTI) including pyelonephritis, caused by susceptible strains of Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Proteus mirabilis, and Enterobacter cloacae complex .

Treatment of Hospital-Acquired Pneumonia (HAP)

In March 2024, cefepime/enmetazobactam was approved in the EU for use in adults for the treatment of hospital-acquired pneumonia, including ventilator associated pneumonia .

Treatment of Bacteraemia

Cefepime/enmetazobactam was approved for the treatment of patients with bacteraemia occurring in association with or suspected to be associated with any of these infections .

Treatment of Complicated Urinary Tract Infection or Acute Pyelonephritis

A randomized clinical trial compared the clinical outcomes of patients with complicated urinary tract infection or acute pyelonephritis who were treated with cefepime and those treated with piperacillin/tazobactam .

Penetration into Prostate Tissue

An evaluation was conducted on the penetration of cefepime into prostate tissue in patients undergoing elective prostatectomy .

Treatment of Hospital-Acquired Pneumonia (HAP)

A comparison was made between the clinical outcomes of patients with hospital-acquired pneumonia (HAP) who were treated with cefepime and those treated with piperacillin/tazobactam .

Treatment of Complicated Urinary Tract Infection (UTI)

A phase 3, double-blind, randomized trial was conducted on hospitalized adults with complicated urinary tract infection (UTI), including acute pyelonephritis, comparing the outcomes of intravenous cefepime–taniborbactam treatment with meropenem .

作用機序

- Its primary targets are penicillin-binding proteins (PBPs) , which are enzymes involved in bacterial cell wall synthesis .

Target of Action

Mode of Action

Pharmacokinetics

Action Environment

将来の方向性

There are currently four new cefepime/β-lactamase inhibitor (BLI) combinations in clinical development. Cefepime/zidebactam is generally active against MBL-producing Enterobacterales and Pseudomonas aeruginosa, in vitro and in animal studies, and cefepime/taniborbactam has activity against KPC and OXA-48 producers . These combinations are promising, but their role in the treatment of MDR Gram-negative infections can only be determined with further clinical studies .

特性

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/b23-12+/t13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFLCNVBZFFHBT-FKULVZFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164213 | |

| Record name | Cefepime, E- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97164-57-3, 149261-27-8, 88040-23-7 | |

| Record name | Pyrrolidinium, 1-[[(6R,7R)-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97164-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefepime, E- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149261278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefepime, E- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidinium, inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFEPIME, E- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0114Q3738 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is the Cefepime E-isomer content determined in Cefepime preparations?

A1: High-Performance Liquid Chromatography (HPLC) is widely employed for quantifying Cefepime E-isomer in Cefepime preparations []. This method offers high sensitivity and accuracy in separating and detecting the E-isomer from other components in the mixture.

Q2: Can you elaborate on a specific HPLC method used for this purpose?

A2: One study utilized a TSK-Gel ODS column with gradient elution, employing 0.005 mol/L ammonium dihydrogen phosphate solution and a mixture of the same solution with acetonitrile (75:25) as mobile phases []. The flow rate was set at 1.0 ml/min, and detection was performed at a wavelength of 254 nm.

Q3: What are the advantages of using this specific HPLC method?

A3: The described method demonstrates good linearity, sensitivity, and recovery for Cefepime E-isomer quantification []. It's considered simple, accurate, and suitable for quality control purposes in Cefepime production.

Q4: Is there a need for specific formulation strategies for the Cefepime E-isomer?

A4: While the provided research doesn't specifically address formulation strategies for the E-isomer, it highlights the importance of understanding the stability of Cefepime and its related substances under various conditions []. Formulation research is crucial for any pharmaceutical compound, including isomers, to ensure optimal delivery and efficacy.

Q5: Are there any findings related to specific resistance mechanisms against Cefepime?

A6: The research highlights the role of beta-lactamases, particularly Extended-Spectrum Beta-Lactamases (ESBLs), in conferring resistance to Cefepime and other beta-lactam antibiotics [, ]. One study mentions the first reported case of Klebsiella pneumoniae carrying the blaKPC gene, associated with resistance to multiple antibiotics, including Cefepime, in a specific region of Brazil [].

Q6: Does the research discuss the in vitro activity of Cefepime against specific pathogens?

A7: Yes, several studies investigated the in vitro activity of Cefepime against a range of clinically relevant pathogens. One study found it to be effective against various Gram-negative bacteria, including Pseudomonas aeruginosa, and highlighted its potential use in treating infections caused by multidrug-resistant organisms [].

Q7: How is Cefepime used in clinical settings?

A9: Cefepime is a valuable antibiotic used to treat various bacterial infections, including urinary tract infections, pneumonia, skin infections, and meningitis [, , ]. Its broad-spectrum activity makes it an important tool for managing infections in both community and hospital settings.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dimethyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-1-amine](/img/structure/B1233825.png)

![(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid](/img/structure/B1233826.png)

![methyl N-[6-[(3,4,5-trimethoxyphenyl)methoxy]imidazo[1,2-b]pyridazin-2-yl]carbamate](/img/structure/B1233827.png)

![N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B1233835.png)

![N-[4-[[2-(diethylamino)ethylamino]-oxomethyl]phenyl]-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1233836.png)

![2-methoxyacetic acid [2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] ester](/img/structure/B1233840.png)